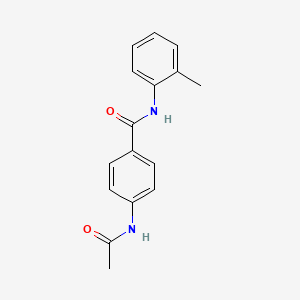
4-acetamido-N-(2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-Acetamido-N-(2-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on gene expression and protein function due to its HDAC inhibitory activity.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of solid tumors and hematological malignancies.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-N-(2-methylphenyl)benzamide typically involves the acylation of 2-methyl aniline with 4-acetamidobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetamido-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions[][3].
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used[][3].
Wirkmechanismus
The primary mechanism of action of 4-acetamido-N-(2-methylphenyl)benzamide is its inhibition of histone deacetylases (HDACs). By inhibiting HDACs, it prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased gene transcription. This mechanism is particularly effective in inducing cell cycle arrest and apoptosis in cancer cells .
Molecular Targets and Pathways:
HDAC1, HDAC2, HDAC3: These are the primary targets of this compound.
Vergleich Mit ähnlichen Verbindungen
Vorinostat (SAHA): Another HDAC inhibitor with a similar mechanism of action but different chemical structure.
Romidepsin: A cyclic peptide that also inhibits HDACs but has a different spectrum of activity.
Belinostat: A hydroxamate-based HDAC inhibitor with broader activity against various HDAC isoforms.
Uniqueness: 4-Acetamido-N-(2-methylphenyl)benzamide is unique due to its specific inhibition profile and its effectiveness in solid tumors compared to other HDAC inhibitors. Its chemical structure allows for selective inhibition of certain HDAC isoforms, making it a valuable tool in targeted cancer therapy.
Eigenschaften
IUPAC Name |
4-acetamido-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-5-3-4-6-15(11)18-16(20)13-7-9-14(10-8-13)17-12(2)19/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVQWCURNPWYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B5522842.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5522843.png)
![1-[(6-chloro-3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5522847.png)
![2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5522854.png)
![1-{4-[4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B5522860.png)
![11-(4-methylpiperazino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522866.png)
![N-[4-(diethylamino)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5522870.png)
![2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETIC ACID](/img/structure/B5522883.png)
![N-({N'-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE](/img/structure/B5522897.png)
![3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5522906.png)
![2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522917.png)
![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)
![ethyl N-[2-[(4,6-dimethoxypyrimidin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate](/img/structure/B5522931.png)
![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)
